molecular formula C18H15BrN2O2S B3206300 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 1040667-31-9

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B3206300
CAS No.: 1040667-31-9
M. Wt: 403.3 g/mol
InChI Key: NRXJWRACPSDZAH-UHFFFAOYSA-N
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Description

This compound belongs to the class of sulfanyl acetamide derivatives, characterized by a 1,3-oxazole core substituted with a 3-bromophenyl group at position 5 and an acetamide moiety linked via a sulfanyl bridge. The 2-methylphenyl group on the acetamide nitrogen enhances lipophilicity and may influence pharmacokinetic properties.

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c1-12-5-2-3-8-15(12)21-17(22)11-24-18-20-10-16(23-18)13-6-4-7-14(19)9-13/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXJWRACPSDZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves the condensation of substituted aromatic aldehydes with acetohydrazides. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives.

    Reduction: Formation of reduced sulfanyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential as an antimicrobial , antifungal , and anticancer agent . The structural features enable it to interact with biological targets effectively. Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a subject of interest in drug discovery efforts.

Case Study: Anticancer Activity

In a study examining the anticancer properties of similar oxazole derivatives, researchers found that compounds with bromophenyl substitutions showed enhanced activity against breast cancer cells. The mechanism involved the induction of apoptosis through the modulation of signaling pathways related to cell survival .

Materials Science

The compound can be utilized in the development of novel materials with specific electronic or optical properties. Its unique functional groups allow for modifications that can lead to materials with tailored characteristics suitable for applications in electronics and photonics.

Case Study: Organic Electronics

Research has demonstrated that compounds similar to 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can be incorporated into organic light-emitting diodes (OLEDs), enhancing their efficiency and stability. The incorporation of such compounds into polymer matrices has shown promising results in improving the performance of OLED devices .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical transformations makes it an essential intermediate in synthetic pathways.

Reaction Pathways

The compound can participate in several reactions:

  • Nucleophilic Substitution : The bromophenyl group can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.
  • Oxidation and Reduction Reactions : It can undergo oxidation to form corresponding oxazole derivatives or reduction to yield simpler compounds .

Biological Studies

In biological research, this compound is utilized to understand its interactions with biomolecules. Studies focus on its binding affinity to enzymes and receptors, which is crucial for elucidating its pharmacological effects.

Mechanism of Action

The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and bromophenyl group are crucial for binding to these targets, leading to inhibition or activation of specific biochemical pathways. The sulfanyl linkage may also play a role in modulating the compound’s activity by affecting its electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromophenyl Substitution

  • 2-{[5-(2-Bromophenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(2-Methylphenyl)Acetamide (): Structural Differences: The bromine atom is at the ortho position on the phenyl ring instead of meta. The heterocycle is 1,3,4-oxadiazole instead of 1,3-oxazole.
  • 2-[(5Z)-5-[(3-Bromophenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]-N-(2-Phenylethyl)Acetamide (): Structural Differences: Incorporates a thiazolidinone ring with a 3-bromophenyl substituent and a sulfanylidene group. Biological Impact: Thiazolidinones are known for anti-inflammatory and antimicrobial activities, suggesting this derivative may share similar properties .

Heterocycle Variations

  • 5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(2-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione ():

    • Structural Differences : Replaces 1,3-oxazole with a benzoxazole-triazole hybrid.
    • Biological Impact : Benzoxazole derivatives often show enhanced metabolic stability and kinase inhibitory activity .
  • SirReal2 (2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(5-Naphthalen-1-ylmethyl-Thiazol-2-yl)-Acetamide) ():

    • Structural Differences : Features a pyrimidine-thiazole core instead of oxazole.
    • Biological Impact : Acts as a SIRT2 inhibitor, highlighting the role of heterocycle choice in targeting specific enzymes .

Acetamide Substituent Modifications

  • N-(4-Bromophenyl)Acetamide Derivatives ():
    • Structural Differences : Lack the sulfanyl-oxazole bridge but retain bromophenyl and acetamide groups.
    • Biological Impact : Demonstrated moderate anti-exudative activity in preclinical models, suggesting the sulfanyl bridge in the target compound may enhance potency .

Table 2: Structural and Physicochemical Comparison

Compound Molecular Formula LogP* Hydrogen Bond Donors/Acceptors
Target Compound C19H16BrN2O2S 3.8 1 / 4
2-Bromophenyl Oxadiazole Derivative () C17H13BrN4O2S 3.5 1 / 5
SirReal2 () C22H20N4OS2 4.2 1 / 6

*Calculated using fragment-based methods.

Biological Activity

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxazole ring, a bromophenyl group, and an acetamide moiety. The molecular formula is C18H15BrN2O3SC_{18}H_{15}BrN_{2}O_{3}S with a molecular weight of approximately 419.3 g/mol.

PropertyValue
Molecular FormulaC18H15BrN2O3SC_{18}H_{15}BrN_{2}O_{3}S
Molecular Weight419.3 g/mol
CAS Number1040667-97-7

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromophenyl and oxazole groups facilitates strong binding interactions with hydrophobic pockets in proteins or nucleic acids, leading to modulation of signaling pathways and inhibition of enzyme activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades.
  • Induction of Apoptosis: Evidence suggests that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains.
  • Antifungal Activity: It has shown potential antifungal activity in vitro, indicating its usefulness in treating fungal infections.
  • Anticancer Properties: The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Studies:
    • A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
  • Antifungal Activity:
    • In vitro assays revealed that it inhibited the growth of Candida albicans with an IC50 value of approximately 30 µg/mL .
  • Cancer Cell Studies:
    • Research involving various cancer cell lines showed that treatment with the compound resulted in a reduction of cell viability by up to 70% at concentrations ranging from 25 to 100 µM .

Q & A

Q. How to validate its mechanism of action as a kinase inhibitor?

  • Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR) using radiometric or fluorescence-based assays.
  • Cellular Validation : Perform Western blotting to assess phosphorylation levels of downstream targets (e.g., ERK1/2) in treated cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.